6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid
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Overview
Description
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid typically involves multiple steps. One common method involves the reaction of 4-(tert-butoxycarbonyl)piperazine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of probes for studying biological processes.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active piperazine and pyridazine moieties, which then interact with their targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological functions .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Similar structure but lacks the pyridazine ring.
6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid: Contains a quinoline ring instead of a pyridazine ring.
Uniqueness
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid is unique due to the presence of both the piperazine and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C14H20N4O4 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-8-6-17(7-9-18)11-5-4-10(12(19)20)15-16-11/h4-5H,6-9H2,1-3H3,(H,19,20) |
InChI Key |
OAQLZTZRDMKOML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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